pKa Shift Relative to 3‑Furoic Acid Impacts Ionization State at Physiological pH
2,5-Dimethyl-3-furoic acid exhibits a predicted pKa of 4.56 ± 0.26, which is approximately 0.66 log units higher than the experimentally determined pKa of 3.9 for 3‑furoic acid . This difference arises from the electron‑donating methyl groups at the 2‑ and 5‑positions, which decrease the acidity of the carboxylic acid moiety. At physiological pH (7.4), both compounds are predominantly ionized, but the larger fraction of unionized species for the dimethyl derivative (≈0.14% versus ≈0.03% for 3‑furoic acid) can influence passive membrane permeability and protein binding [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.56 ± 0.26 (predicted) |
| Comparator Or Baseline | 3‑Furoic acid pKa = 3.9 (experimental at 25 °C) |
| Quantified Difference | ΔpKa ≈ +0.66 |
| Conditions | 25 °C; predicted using ChemAxon (target) vs. experimental measurement (comparator) |
Why This Matters
A higher pKa means that 2,5-dimethyl-3-furoic acid remains partially unionized over a wider pH range, which can improve its ability to cross lipid bilayers and alter its binding kinetics in cellular assays—critical information for medicinal chemists selecting a carboxylic acid building block.
- [1] BOC Sciences. 3‑Furoic acid. Product specification. Accessed April 2026. View Source
